molecular formula C11H9ClN2O5S2 B12594850 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- CAS No. 646040-09-7

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-

Katalognummer: B12594850
CAS-Nummer: 646040-09-7
Molekulargewicht: 348.8 g/mol
InChI-Schlüssel: WQIJCPPCYWNTMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- is a complex organic compound that belongs to the class of thiophenesulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, a chloro substituent, a methoxyphenyl group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group into the thiophene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the thiophene ring.

    Sulfonamide Formation: Reaction of the chlorinated thiophene with sulfonamide to form the thiophenesulfonamide structure.

    Methoxylation: Introduction of the methoxy group into the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro substituent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-amino-.

    Substitution: Formation of various substituted thiophenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and sulfonamide groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
  • 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide
  • 5-chloro-N-methyl-N-phenyl-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the nitro group on the thiophene ring differentiates it from other similar compounds, potentially leading to different reactivity and applications.

Eigenschaften

CAS-Nummer

646040-09-7

Molekularformel

C11H9ClN2O5S2

Molekulargewicht

348.8 g/mol

IUPAC-Name

5-chloro-N-(4-methoxyphenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClN2O5S2/c1-19-8-4-2-7(3-5-8)13-21(17,18)10-6-9(14(15)16)11(12)20-10/h2-6,13H,1H3

InChI-Schlüssel

WQIJCPPCYWNTMB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.